molecular formula C20H17N3O2S B2890522 (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide CAS No. 637325-19-0

(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Cat. No.: B2890522
CAS No.: 637325-19-0
M. Wt: 363.44
InChI Key: QALYASFELYJORC-HKWRFOASSA-N
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Description

(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a thiazolidinone core with various substituents that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a substituted benzaldehyde with thiourea and chloroacetic acid under acidic conditions.

    Introduction of the Benzyl and Methylphenyl Groups: The benzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylphenyl halides.

    Formation of the Cyanoethanamide Group: The cyanoethanamide group can be introduced by reacting the intermediate compound with cyanoacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the benzyl group, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, nitriles, or amines under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, or hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activity against bacteria or fungi.

    Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.

Medicine

    Anticancer Activity: The compound may be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Drug Development: As a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[5-benzyl-3-phenyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide: Similar structure but lacks the 2-methyl group on the phenyl ring.

    (2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide: Similar structure but has a methyl group at a different position on the phenyl ring.

Uniqueness

The presence of the 2-methyl group on the phenyl ring in (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide may confer unique steric and electronic properties, potentially leading to different biological activities or reactivity compared to similar compounds.

Properties

IUPAC Name

(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-13-7-5-6-10-16(13)23-19(25)17(11-14-8-3-2-4-9-14)26-20(23)15(12-21)18(22)24/h2-10,17H,11H2,1H3,(H2,22,24)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALYASFELYJORC-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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